molecular formula C10H19N3O3 B8208648 1-Hexyl-3-methyl-1H-imidazol-3-ium nitrate

1-Hexyl-3-methyl-1H-imidazol-3-ium nitrate

Cat. No.: B8208648
M. Wt: 229.28 g/mol
InChI Key: DKMXRJQRVFBTNU-UHFFFAOYSA-N
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Description

1-Hexyl-3-methyl-1H-imidazol-3-ium nitrate is an ionic liquid, a class of compounds known for their unique properties such as low volatility, high thermal stability, and excellent solubility in various solvents. These characteristics make ionic liquids particularly useful in a wide range of applications, from industrial processes to scientific research .

Preparation Methods

The synthesis of 1-Hexyl-3-methyl-1H-imidazol-3-ium nitrate typically involves the reaction of 1-methylimidazole with 1-iodohexane to form 1-Hexyl-3-methylimidazolium iodide. This intermediate is then reacted with silver nitrate to yield the final product . The reaction conditions generally require a controlled temperature and inert atmosphere to prevent unwanted side reactions.

Synthetic Route:

    Step 1: 1-Methylimidazole + 1-Iodohexane → 1-Hexyl-3-methylimidazolium iodide

    Step 2: 1-Hexyl-3-methylimidazolium iodide + Silver nitrate → this compound

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

1-Hexyl-3-methyl-1H-imidazol-3-ium nitrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Substitution: Silver salts for anion exchange reactions.

Major Products:

Scientific Research Applications

1-Hexyl-3-methyl-1H-imidazol-3-ium nitrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Hexyl-3-methyl-1H-imidazol-3-ium nitrate exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets, while the nitrate anion participates in different chemical reactions. These interactions can influence molecular pathways, such as catalytic cycles in organic reactions or stabilization of charged intermediates .

Comparison with Similar Compounds

1-Hexyl-3-methyl-1H-imidazol-3-ium nitrate can be compared with other similar ionic liquids:

  • 1-Ethyl-3-methylimidazolium iodide
  • 1-Hexyl-3-methylimidazolium trifluoromethanesulfonate
  • 1-Decyl-2,3-dimethylimidazolium bromide

Uniqueness:

Conclusion

This compound is a versatile ionic liquid with significant potential in various fields of research and industry. Its unique properties and wide range of applications make it a valuable compound for future scientific advancements.

Properties

IUPAC Name

1-hexyl-3-methylimidazol-3-ium;nitrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N2.NO3/c1-3-4-5-6-7-12-9-8-11(2)10-12;2-1(3)4/h8-10H,3-7H2,1-2H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMXRJQRVFBTNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C=C[N+](=C1)C.[N+](=O)([O-])[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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